molecular formula C11H14ClNO B1349332 4-(3-Chlorophenoxy)piperidine CAS No. 97840-40-9

4-(3-Chlorophenoxy)piperidine

Cat. No.: B1349332
CAS No.: 97840-40-9
M. Wt: 211.69 g/mol
InChI Key: BYXWGMQMUJCYPK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenoxy)piperidine is an organic compound with the molecular formula C11H14ClNO It is a piperidine derivative where the piperidine ring is substituted with a 3-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenoxy)piperidine typically involves the reaction of 3-chlorophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(3-Chlorophenoxy)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors.

Comparison with Similar Compounds

  • 4-(4-Chlorophenoxy)piperidine
  • 4-(2-Chlorophenoxy)piperidine
  • 4-(3-Bromophenoxy)piperidine

Comparison: 4-(3-Chlorophenoxy)piperidine is unique due to the position of the chlorine atom on the phenoxy ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties or chemical reactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(3-chlorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXWGMQMUJCYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370678
Record name 4-(3-chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97840-40-9
Record name 4-(3-chlorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-[3-(methylamino)propyl]-2-(4-fluorophenyl)-1,3-dioxolane (7.2 g, 30.0 mmol), potassium carbonate (10.6 g, 76.8 mmol) and 120 ml of ethanol at 0° was added dropwise a solution of N-(2-bromoacetyl)-4-(3-chlorophenoxy)piperidine (11.3 g, 34.0 mmol) in 120 ml of ethanol. The solution was stirred 1 hour at room temperature and at reflux for 1 hour. The mixture was poured into saturated sodium bicarbonate, extracted with methylene chloride, washed with water and dried over magnesium sulfate. Filtration followed by evaporation of the solvent provided an oil. Yield: 11.0 g of 1-{N-{3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl}-N-methylaminoacetyl}-4-(3-chlorophenoxy)piperidine oxalate. Yield from 4-(3-chlorophenoxy)piperidine: 43%; from N-(2-bromoacetyl)-4-(3-chlorophenoxy)piperidine: 77%.
Name
2-[3-(methylamino)propyl]-2-(4-fluorophenyl)-1,3-dioxolane
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
N-(2-bromoacetyl)-4-(3-chlorophenoxy)piperidine
Quantity
11.3 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-{N-{3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl}-N-methylaminoacetyl}-4-(3-chlorophenoxy)piperidine oxalate
Quantity
11 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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